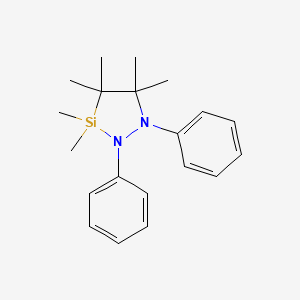
3,3,4,4,5,5-Hexamethyl-1,2-diphenyl-1,2,3-diazasilolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,5,5-Hexamethyl-1,2-diphenyl-1,2,3-diazasilolidine is a synthetic organic compound characterized by its unique structure, which includes multiple methyl groups and phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5-Hexamethyl-1,2-diphenyl-1,2,3-diazasilolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of hexamethylcyclotrisilazane with diphenylamine in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4,5,5-Hexamethyl-1,2-diphenyl-1,2,3-diazasilolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents, such as chlorine or bromine, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
3,3,4,4,5,5-Hexamethyl-1,2-diphenyl-1,2,3-diazasilolidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,3,4,4,5,5-Hexamethyl-1,2-diphenyl-1,2,3-diazasilolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,3,3’,5,5’-Hexamethyl-4,4’-dihydroxybiphenyl: This compound shares a similar hexamethyl structure but differs in its functional groups and overall reactivity.
1,1,3,3,5,5-Hexamethyltrisiloxane: Another compound with a hexamethyl structure, used in different industrial applications.
Uniqueness
3,3,4,4,5,5-Hexamethyl-1,2-diphenyl-1,2,3-diazasilolidine is unique due to its specific combination of methyl groups and phenyl rings, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
88780-53-4 |
|---|---|
Formule moléculaire |
C20H28N2Si |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
3,3,4,4,5,5-hexamethyl-1,2-diphenyldiazasilolidine |
InChI |
InChI=1S/C20H28N2Si/c1-19(2)20(3,4)23(5,6)22(18-15-11-8-12-16-18)21(19)17-13-9-7-10-14-17/h7-16H,1-6H3 |
Clé InChI |
ZNIPGABRNGPAAH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C([Si](N(N1C2=CC=CC=C2)C3=CC=CC=C3)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



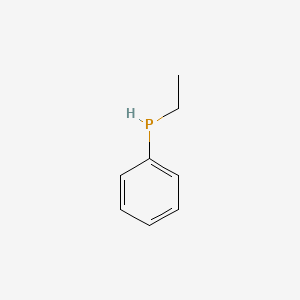

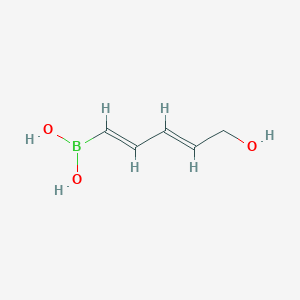
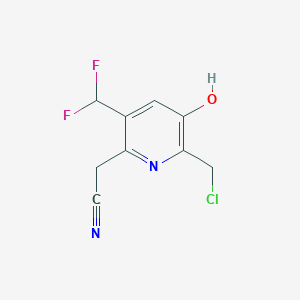
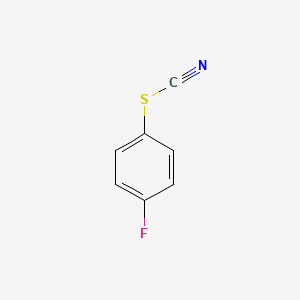
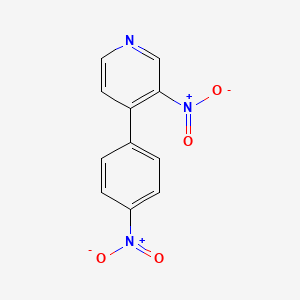
![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14139855.png)
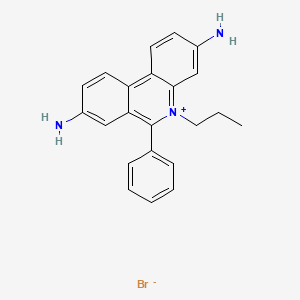
![(5-amino-1H-imidazol-4-yl)[5-hydroxy-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14139867.png)
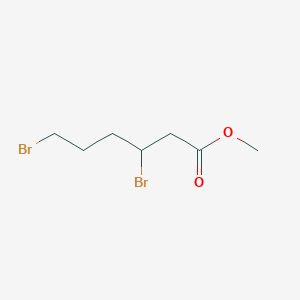
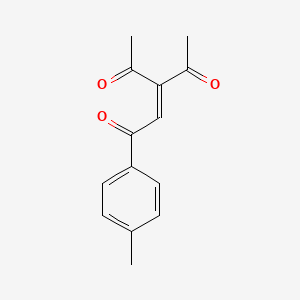
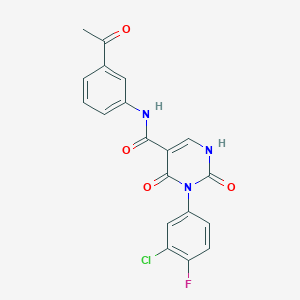
![1h-Furo[3,2-e]isoindole](/img/structure/B14139901.png)
